molecular formula C11H15N B1422701 2-Methyl-5-phenylpyrrolidine CAS No. 1357391-22-0

2-Methyl-5-phenylpyrrolidine

Cat. No.: B1422701
CAS No.: 1357391-22-0
M. Wt: 161.24 g/mol
InChI Key: FTUSZADPSPPGFA-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N. It is a derivative of pyrrolidine, featuring a phenyl group at the 5th position and a methyl group at the 2nd position of the pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives containing a phenyl group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution Reactions: Another method involves the substitution of a suitable leaving group on a pyrrolidine ring with a phenyl group, followed by methylation. This can be done using reagents like phenyl lithium (PhLi) and methyl iodide (MeI).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can convert the compound into its reduced forms, often using agents like sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can introduce different functional groups into the pyrrolidine ring, using reagents such as alkyl halides and amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acidic conditions.

  • Reduction: NaBH4, LiAlH4, and anhydrous ether.

  • Substitution: PhLi, MeI, and suitable solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: Reduced forms of the compound, such as alcohols.

  • Substitution Products: Derivatives with different functional groups attached to the pyrrolidine ring.

Scientific Research Applications

2-Methyl-5-phenylpyrrolidine has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-phenylpyrrolidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, triggering or blocking signal transduction pathways.

Comparison with Similar Compounds

2-Methyl-5-phenylpyrrolidine is similar to other pyrrolidine derivatives, but its unique structure sets it apart. Some similar compounds include:

  • Pyrrolidine: The parent compound without substituents.

  • N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group at the nitrogen atom.

  • 3-Phenylpyrrolidine: A pyrrolidine derivative with a phenyl group at the 3rd position.

Uniqueness: this compound's distinct combination of a phenyl group and a methyl group at specific positions on the pyrrolidine ring contributes to its unique chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-5-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUSZADPSPPGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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